molecular formula C13H21NO3 B3037079 1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid CAS No. 436093-18-4

1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid

Cat. No.: B3037079
CAS No.: 436093-18-4
M. Wt: 239.31 g/mol
InChI Key: HJDFYTDQOVVXPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives like 1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid has been a subject of interest in recent scientific literature . Various intra- and intermolecular reactions have been used to form piperidine derivatives . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)[C@@H]1CCCNC1 . This represents the connectivity and stereochemistry of the molecule .


Chemical Reactions Analysis

The Knoevenagel Condensation is a common reaction involving piperidine derivatives . In this reaction, an enol intermediate is formed initially, which then reacts with the aldehyde. The resulting aldol undergoes subsequent base-induced elimination .

Scientific Research Applications

Nanomagnetic Reusable Catalyst

1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid (PPCA) has been utilized in the preparation of Fe3O4-PPCA nanoparticles, serving as a nanomagnetic reusable catalyst. This catalyst demonstrates efficiency in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. It offers the advantage of being easily recoverable and reusable without significant loss of catalytic activity (Ghorbani‐Choghamarani & Azadi, 2015).

Spectroscopic and Structural Studies

PPCA has been studied for its ability to form stable hydrogen-bonded complexes, as evidenced in the spectroscopic and theoretical studies involving (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate (Anioła et al., 2016). Such studies are vital for understanding the molecular interactions and structural properties of PPCA-related compounds.

Synthesis of Derivatives

Research has shown that PPCA can be a critical component in the synthesis of various derivatives, including 5-hydroxy-2H-pyrrol-2-one derivatives. This synthesis demonstrates the versatility of PPCA in creating a wide range of chemical compounds for potential applications in different fields (Fan et al., 2007).

Electrochemical Studies

PPCA has been involved in the synthesis of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, which are important in understanding their cardiovascular activity and electrochemical oxidation properties. Such studies are crucial for the development of new pharmacological agents (Krauze et al., 2004).

Inhibition of Matrix Metalloproteinases

PPCA-containing carboxylic acids have been synthesized and found effective in inhibiting matrix metalloproteinases (MMPs). This application is significant in the field of medicinal chemistry, particularly in developing treatments for conditions involving MMPs (Pikul et al., 2001).

Radiolabelling Studies

PPCA derivatives have been synthesized and radiolabelled for potential use as brain imaging agents. This application is particularly relevant in medical diagnostics and neurological research (Trabelsi et al., 2008).

Safety and Hazards

The safety data sheet for a related compound, ®-(-)-3-Piperidinecarboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with appropriate safety measures .

Properties

IUPAC Name

1-(cyclohexanecarbonyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12(10-5-2-1-3-6-10)14-8-4-7-11(9-14)13(16)17/h10-11H,1-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDFYTDQOVVXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228939
Record name 1-(Cyclohexylcarbonyl)-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436093-18-4
Record name 1-(Cyclohexylcarbonyl)-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436093-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclohexylcarbonyl)-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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